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Compound of Interest

Compound Name: D-Tryptophanol

Cat. No.: B1333551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of D-Tryptophanol, a chiral amino alcohol derivative of the essential amino acid D-tryptophan.

Understanding the spectral characteristics of this compound is crucial for its identification,

purity assessment, and structural elucidation in various research and development

applications, including drug discovery and material science. This document details the

expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses, provides detailed experimental protocols, and illustrates the

analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of D-Tryptophanol and its closely related parent compound, D-Tryptophan. The data

for D-Tryptophan is provided for comparative purposes to aid in the interpretation of the D-
Tryptophanol spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of D-Tryptophanol
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Chemical Shift (ppm) Multiplicity Assignment

Data sourced from

ChemicalBook[1]

Note: Specific chemical shift values and multiplicities for D-Tryptophanol were not fully

available in the public domain at the time of this writing. The provided reference indicates the

availability of a ¹H NMR spectrum. Researchers should refer to experimental data for precise

values. The expected signals would correspond to the indole ring protons, the protons of the

amino alcohol side chain, and the exchangeable protons of the amine and hydroxyl groups.

Table 2: ¹³C NMR Spectroscopic Data of L-Tryptophan (for comparison)

Chemical Shift (ppm) Assignment

177.332 C=O (Carboxylic Acid)

139.075 C-8 (Indole)

129.377 C-7 (Indole)

127.797 C-6 (Indole)

124.871 C-1 (Indole)

122.200 C-2 (Indole)

121.196 C-3 (Indole)

114.700 C-4 (Indole)

110.188 C-9 (Indole)

57.764 α-Carbon

29.152 β-Carbon

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000050 for L-

Tryptophan in D₂O.[2] The enantiomer, D-Tryptophan, would exhibit an identical ¹³C NMR

spectrum under achiral conditions. For D-Tryptophanol, the most significant difference would
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be the upfield shift of the carbonyl carbon signal, which is replaced by a methylene carbon of

the primary alcohol, typically resonating in the 60-70 ppm range.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for D-Tryptophan (for comparison)

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Sharp N-H Stretch (Indole)

3200-2800 Strong, Broad
O-H Stretch (Carboxylic Acid)

& N-H Stretch (Amine)

~2900 Medium C-H Stretch (Aliphatic)

~1662 Strong
C=O Stretch (Asymmetric,

Carboxylate)

1600-1450 Medium-Strong
Aromatic C=C Bending & N-H

Bending

~744 Strong C-H Bending (Aromatic)

Data interpretation based on studies of tryptophan isomers.[3][4] For D-Tryptophanol, the

broad O-H stretch from the carboxylic acid will be replaced by a distinct O-H stretch of the

primary alcohol, typically appearing around 3600-3200 cm⁻¹. The strong carboxylate C=O

stretch will be absent and a C-O stretch for the primary alcohol will appear in the 1260-1000

cm⁻¹ region.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for D-Tryptophan (for comparison)

m/z Interpretation

204.09 [M]⁺ (Molecular Ion)

130.06 [M - COOH - NH₃]⁺ (Indole-methylene fragment)
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Data based on the NIST WebBook for Tryptophan.[5] D-Tryptophanol has a molecular weight

of 190.24 g/mol . The expected molecular ion peak [M]⁺ would be at m/z 190. The

fragmentation pattern would be different from D-Tryptophan due to the presence of the

hydroxyl group instead of the carboxylic acid.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of D-Tryptophanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of D-
Tryptophanol.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of D-Tryptophanol.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry NMR tube. The choice of solvent will

depend on the sample's solubility and the desired exchange of labile protons.

Ensure complete dissolution, using gentle vortexing if necessary.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and

sensitivity.

Tune and shim the spectrometer to the specific sample and solvent to achieve a

homogeneous magnetic field.

Set the sample temperature, typically to 298 K (25 °C).

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 8-16 scans).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g.,

1024 or more) to obtain a good signal-to-noise ratio.

A relaxation delay of 2-5 seconds is typically used.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference

(e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce

the connectivity of the atoms.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in D-Tryptophanol.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or

ethanol) and allowing it to dry completely.

Place a small amount of the solid D-Tryptophanol sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Spectrum Acquisition:

Collect the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in D-Tryptophanol (e.g., O-H, N-H, C-H, C=C, C-O).

Compare the obtained spectrum with reference spectra of similar compounds if available.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of D-Tryptophanol.

Methodology:

Sample Preparation:
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Prepare a dilute solution of D-Tryptophanol (typically 1-10 µg/mL) in a suitable solvent

such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible

with the chosen ionization technique.

The solution should be free of any particulate matter; filter if necessary.

Instrument Setup:

Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray

Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for polar molecules like

D-Tryptophanol.

Calibrate the mass analyzer using a known standard.

Data Acquisition:

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion

or through a liquid chromatography (LC) system.

Acquire the mass spectrum in positive or negative ion mode. For D-Tryptophanol,
positive ion mode is likely to yield the protonated molecule [M+H]⁺.

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis:

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular

weight of D-Tryptophanol.

Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as D-Tryptophanol.
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1. Sample Preparation

2. Data Acquisition

3. Data Processing

4. Data Analysis & Interpretation

5. Final Report
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Caption: General workflow for the spectroscopic analysis of D-Tryptophanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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